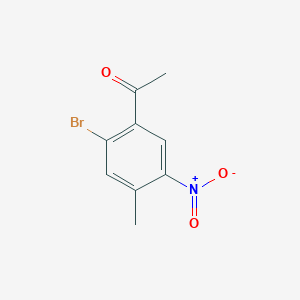![molecular formula C11H16FN5 B11744841 1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11744841.png)
1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-エチル-N-[(5-フルオロ-1,3-ジメチル-1H-ピラゾール-4-イル)メチル]-1H-ピラゾール-4-アミンは、ピラゾールファミリーに属する合成化合物です。ピラゾールは、1位と2位に2つの窒素原子を含む5員環複素環化合物です。この特定の化合物は、ピラゾール環にエチル基、フルオロ置換基、ジメチル基が存在することを特徴とし、さまざまな科学分野においてユニークで潜在的に価値のある分子です。
準備方法
合成ルートと反応条件
1-エチル-N-[(5-フルオロ-1,3-ジメチル-1H-ピラゾール-4-イル)メチル]-1H-ピラゾール-4-アミンの合成は、通常、以下の手順を伴います。
ピラゾール環の形成: ピラゾール環は、ヒドラジンと1,3-ジケトンまたはβ-ケトエステルを酸性または塩基性条件下で環化させることによって合成できます。
置換基の導入: エチル基、フルオロ基、ジメチル基は、さまざまな置換反応によって導入されます。たとえば、エチル化は、塩基の存在下でハロエタンを使用して達成できます。一方、フッ素化は、N-フルオロベンゼンスルホンイミド(NFSI)などのフッ素化剤を使用して行うことができます。
最終組み立て: 最終的な化合物は、置換されたピラゾールを適切なアミンと適切な条件下(EDCIまたはDCCなどのカップリング試薬を使用など)でカップリングすることによって得られます。
工業生産方法
この化合物の工業生産には、実験室規模の合成方法のスケールアップ、収率を向上させるための反応条件の最適化、最終製品の純度の確保が含まれます。これには、連続フローリアクター、自動合成プラットフォーム、クロマトグラフィーなどの高度な精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
1-エチル-N-[(5-フルオロ-1,3-ジメチル-1H-ピラゾール-4-イル)メチル]-1H-ピラゾール-4-アミンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。これにより、酸化された誘導体が生成されます。
還元: 還元は、水素化リチウムアルミニウム(LAH)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して達成できます。これにより、化合物の還元型が生成されます。
置換: この化合物は、求核置換反応または求電子置換反応に関与できます。ここで、ピラゾール環上の置換基は、他の官能基と置き換えることができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 塩基の存在下のアミンまたはチオールなどの求核剤。
主な生成物
これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。たとえば、酸化によりヒドロキシル化またはカルボキシル化された誘導体が生成される場合があり、還元によりアミンまたはアルコール誘導体が生成される場合があります。
科学研究への応用
1-エチル-N-[(5-フルオロ-1,3-ジメチル-1H-ピラゾール-4-イル)メチル]-1H-ピラゾール-4-アミンには、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学における配位子として使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 抗炎症、鎮痛、抗菌などの薬理学的特性について探求されています。
産業: ポリマーや染料などの新しい材料の開発に使用されています。
科学的研究の応用
1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
作用機序
1-エチル-N-[(5-フルオロ-1,3-ジメチル-1H-ピラゾール-4-イル)メチル]-1H-ピラゾール-4-アミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、酵素の活性部位に結合してその活性を阻害したり、受容体と相互作用してそのシグナル伝達経路を調節したりする可能性があります。正確なメカニズムは、特定の生物学的コンテキストと標的分子によって異なります。
類似の化合物との比較
類似の化合物
1-エチル-3,5-ジメチル-1H-ピラゾール: フルオロ基とアミン基がありません。
5-フルオロ-1,3-ジメチル-1H-ピラゾール: エチル基とアミン基がありません。
1-エチル-1H-ピラゾール-4-アミン: フルオロ基とジメチル基がありません。
独自性
1-エチル-N-[(5-フルオロ-1,3-ジメチル-1H-ピラゾール-4-イル)メチル]-1H-ピラゾール-4-アミンは、独自の化学的および生物学的特性を与える置換基の特定の組み合わせのために独自です。フルオロ基の存在は、その親油性と代謝安定性を高め、アミン基は水素結合と生物学的標的との相互作用の可能性を高めます。
類似化合物との比較
Similar Compounds
1-ethyl-3,5-dimethyl-1H-pyrazole: Lacks the fluoro and amine substituents.
5-fluoro-1,3-dimethyl-1H-pyrazole: Lacks the ethyl and amine substituents.
1-ethyl-1H-pyrazol-4-amine: Lacks the fluoro and dimethyl substituents.
Uniqueness
1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its lipophilicity and metabolic stability, while the amine group increases its potential for hydrogen bonding and interaction with biological targets.
特性
分子式 |
C11H16FN5 |
|---|---|
分子量 |
237.28 g/mol |
IUPAC名 |
1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H16FN5/c1-4-17-7-9(5-14-17)13-6-10-8(2)15-16(3)11(10)12/h5,7,13H,4,6H2,1-3H3 |
InChIキー |
JTEUQDFGKQNNIU-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=N1)NCC2=C(N(N=C2C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


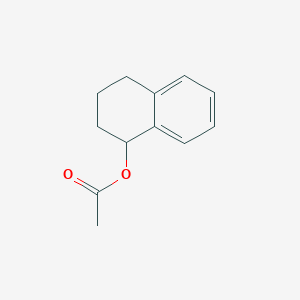
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744772.png)
![Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine], 1'-(phenylmethyl)-](/img/structure/B11744777.png)
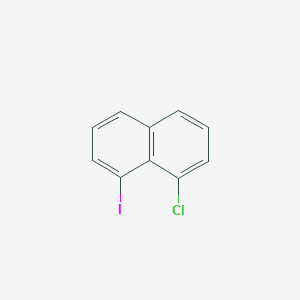
![[(3,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11744784.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744790.png)
![[(2,3-difluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11744797.png)
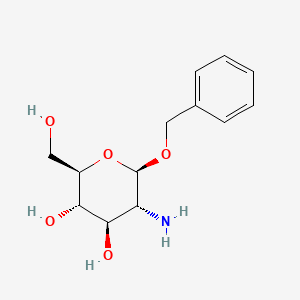
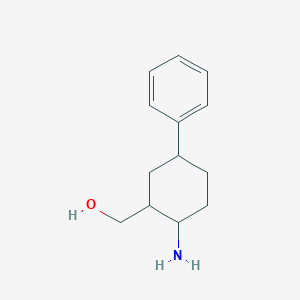

![N-[(2,3-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11744823.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11744825.png)
![N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11744826.png)
